1,2-Dihydro-Betamethasone 17,21-Dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-Betamethasone 17,21-Dipropionate is a synthetic corticosteroid derived from Betamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical research and has applications in treating various inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-Betamethasone 17,21-Dipropionate involves multiple steps, starting from Betamethasone. The process typically includes the esterification of Betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-Betamethasone 17,21-Dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .
Scientific Research Applications
1,2-Dihydro-Betamethasone 17,21-Dipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: The compound is used in studies related to cell signaling and gene expression due to its potent anti-inflammatory effects.
Medicine: It is employed in the development of topical formulations for treating skin conditions like eczema and psoriasis.
Industry: The compound is used in the production of pharmaceutical formulations and as a quality control standard in the manufacturing process
Mechanism of Action
1,2-Dihydro-Betamethasone 17,21-Dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .
Comparison with Similar Compounds
Similar Compounds
Betamethasone 17,21-Dipropionate: A closely related compound with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions
Uniqueness
1,2-Dihydro-Betamethasone 17,21-Dipropionate is unique due to its specific structural modifications, which enhance its potency and stability compared to other corticosteroids. Its ability to provide prolonged anti-inflammatory effects with minimal side effects makes it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBWCRIMOWZLGL-XYWKZLDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.